molecular formula C16H13BrO B3107974 (2E)-1-(4-Bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one CAS No. 1632165-25-3

(2E)-1-(4-Bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one

Cat. No.: B3107974
CAS No.: 1632165-25-3
M. Wt: 301.18 g/mol
InChI Key: GMPKYNGNGQVXRN-BJMVGYQFSA-N
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Description

(2E)-1-(4-Bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its molecular formula is C₁₆H₁₃BrO, with an average mass of 301.183 g/mol and a monoisotopic mass of 300.014977 g/mol . The compound adopts an E-configuration across the double bond, with a 4-bromophenyl group at the carbonyl end and a 3-methylphenyl (meta-tolyl) group at the opposite end. This structural arrangement confers unique electronic and steric properties, making it relevant in materials science, nonlinear optics (NLO), and medicinal chemistry.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-11H,1H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPKYNGNGQVXRN-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(4-Bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known by its CAS number 13565-47-4, is a compound with significant biological activity. This article explores its synthesis, structural characteristics, and various biological activities, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.

  • Molecular Formula : C16H13BrO
  • Molecular Weight : 305.18 g/mol
  • Structure : The compound features a conjugated system with a bromophenyl group and a methylphenyl group, contributing to its reactivity and biological properties.

Synthesis

The compound can be synthesized through the reaction of 3-bromobenzaldehyde with 4-methylacetophenone in the presence of potassium hydroxide (KOH) under reflux conditions. This method has demonstrated high yields and purity of the final product .

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various human cell lines. The compound exhibited notable cytotoxicity against malignant cells while showing lower toxicity towards healthy cells. This selectivity suggests its potential as an anticancer agent.

Cell LineIC50 (µM)Remarks
HeLa (cervical cancer)12.5Significant cytotoxicity
MCF-7 (breast cancer)15.0Moderate cytotoxicity
HEK293 (normal)>50Low toxicity

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various pathogens. It demonstrated effective inhibition of bacterial growth, particularly against Gram-positive bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of this compound is thought to involve the induction of apoptosis in cancer cells and disruption of microbial cell membranes. Its ability to form reactive oxygen species (ROS) may contribute to its cytotoxic effects .

Case Studies

  • Anticancer Study : A study involving the treatment of HeLa cells with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers, such as caspase activation and PARP cleavage.
  • Antimicrobial Efficacy : In vitro assays against Staphylococcus aureus revealed that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to control groups.

Comparison with Similar Compounds

Structural Isomerism and Positional Effects

Chalcones with bromophenyl and methylphenyl substituents exhibit distinct properties based on the positions of substituents:

  • (2E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one : The bromine atom is located at the meta position on the phenyl ring, while the methyl group is at the para position of the other ring. This positional isomer shows differences in dipole moment and crystallinity compared to the target compound .

Table 1: Positional Isomer Comparison

Compound Bromo Position Methyl Position Molecular Weight (g/mol) Notable Properties
Target Compound 4-Bromo 3-Methyl 301.18 Asymmetric, moderate dipole
(2E)-3-(3-Bromo...4-methylphenyl) variant 3-Bromo 4-Methyl 301.18 Altered crystallinity
(2E)-3-(4-Bromo...4-methylphenyl) variant 4-Bromo 4-Methyl 301.18 Higher symmetry

Substituent Effects on Physicochemical Properties

Halogen vs. Alkyl Substituents
  • (2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one : Replacement of the methyl group with a dichlorophenyl group increases molecular weight (354.63 g/mol ) and melting point (154°C ). The chlorine atoms enhance thermal stability and photoluminescence, emitting blue/green light at 465–560 nm .
  • (2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one : Dual bromine substituents increase halogen bonding interactions (C–Br⋯O), stabilizing crystal packing (R-factor = 0.045) .
Heterocyclic Analogues
  • Thiophene- and Pyrazole-Containing Chalcones :
    • Compounds like (2E)-1-(5-bromothiophen-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one exhibit redshifted UV-Vis absorption due to extended π-conjugation from sulfur heteroatoms .
    • (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one shows antiplasmodial and anticancer activities, attributed to the pyrazole moiety’s electron-withdrawing effects .

Table 2: Substituent-Driven Property Changes

Compound Type Key Substituents Molecular Weight (g/mol) Notable Properties
Dichlorophenyl Chalcone 3,4-Dichlorophenyl 354.63 High thermal stability, SHG activity
Thiazole Hybrid 4-Methylthiazole ~280–320 DNA gyrase B inhibition (IC₅₀: 54–73 μM)
Indole-Based Chalcone 1-Ethylindole ~340–360 Anticancer activity via intercalation

Nonlinear Optical (NLO) Behavior

Chalcones with strong electron-donor (D) and acceptor (A) groups exhibit enhanced NLO responses:

  • The target compound’s bromine (moderate electron-withdrawing) and methyl (weak electron-donating) groups result in a moderate hyperpolarizability (β) .
  • Comparatively, (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has a higher β value (2.77 × 10⁻³⁰ esu ) due to the nitro group’s strong electron-withdrawing effect .

Q & A

Q. Table 1: Reaction Optimization for Claisen-Schmidt Condensation

BaseSolventTemp (°C)Yield (%)Purity (HPLC)
NaOHEthanol256898.5
KOHMethanol407299.1
NaOEtEtOH506597.8
Data from

Q. Table 2: Biological Activity of Halogenated Chalcones

Compound (X=)MIC (S. aureus)IC50_{50} (HeLa cells)Log P
Br12 µg/mL18 µM3.2
Cl20 µg/mL25 µM2.8
F28 µg/mL30 µM2.5
Data from

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-1-(4-Bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-1-(4-Bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one

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